![molecular formula C22H46O2S2 B14239726 3-{[6-(2-Ethylhexane-1-sulfinyl)hexane-1-sulfinyl]methyl}heptane CAS No. 465499-21-2](/img/structure/B14239726.png)
3-{[6-(2-Ethylhexane-1-sulfinyl)hexane-1-sulfinyl]methyl}heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[6-(2-Ethylhexane-1-sulfinyl)hexane-1-sulfinyl]methyl}heptane is a complex organic compound characterized by its branched alkane structure. This compound contains multiple sulfinyl groups, which are known for their unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[6-(2-Ethylhexane-1-sulfinyl)hexane-1-sulfinyl]methyl}heptane typically involves multi-step organic reactions. The process begins with the preparation of the sulfinyl intermediates, which are then coupled with the heptane backbone. Common reagents used in these reactions include sulfinyl chlorides and various catalysts to facilitate the formation of the desired sulfinyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of advanced purification methods, such as chromatography, is essential to isolate the final product from reaction by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-{[6-(2-Ethylhexane-1-sulfinyl)hexane-1-sulfinyl]methyl}heptane undergoes several types of chemical reactions, including:
Oxidation: The sulfinyl groups can be further oxidized to sulfonyl groups under specific conditions.
Reduction: Reduction reactions can convert sulfinyl groups to sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonyl derivatives, while reduction produces sulfides.
Aplicaciones Científicas De Investigación
3-{[6-(2-Ethylhexane-1-sulfinyl)hexane-1-sulfinyl]methyl}heptane has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfinyl groups into other molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-{[6-(2-Ethylhexane-1-sulfinyl)hexane-1-sulfinyl]methyl}heptane involves its interaction with specific molecular targets. The sulfinyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Ethyl-2-methylhexane: A structurally similar compound with different functional groups.
3-Methylheptane: Another branched alkane with a simpler structure.
2-Ethylhexane: A related compound with a similar carbon backbone but lacking sulfinyl groups.
Uniqueness
3-{[6-(2-Ethylhexane-1-sulfinyl)hexane-1-sulfinyl]methyl}heptane is unique due to the presence of multiple sulfinyl groups, which impart distinct chemical reactivity and potential biological activity. This sets it apart from other branched alkanes and makes it a valuable compound for various applications.
Propiedades
Número CAS |
465499-21-2 |
|---|---|
Fórmula molecular |
C22H46O2S2 |
Peso molecular |
406.7 g/mol |
Nombre IUPAC |
3-[6-(2-ethylhexylsulfinyl)hexylsulfinylmethyl]heptane |
InChI |
InChI=1S/C22H46O2S2/c1-5-9-15-21(7-3)19-25(23)17-13-11-12-14-18-26(24)20-22(8-4)16-10-6-2/h21-22H,5-20H2,1-4H3 |
Clave InChI |
IAXGAPOHSSZIOY-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CS(=O)CCCCCCS(=O)CC(CC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


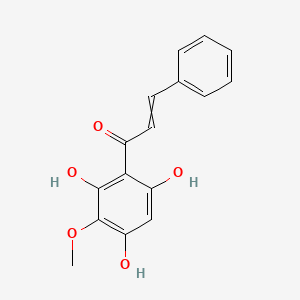
![Methanesulfonamide, N-[3-(diethylamino)phenyl]-1,1,1-trifluoro-](/img/structure/B14239664.png)
![[(Diphenylstannanediyl)bis(sulfanediyl-2,1-phenylene)]bis(diphenylphosphane)](/img/structure/B14239669.png)
![2-Propanethiol, 1-[(3-aminopropyl)amino]-2-methyl-](/img/structure/B14239678.png)
![3,6,9-Triazabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B14239685.png)

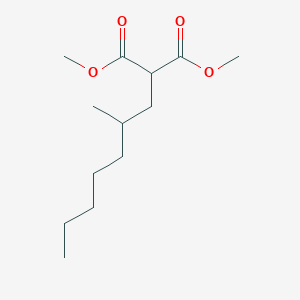
![2-(Octyloxy)-5-[2-(trimethoxysilyl)ethyl]cyclohexan-1-OL](/img/structure/B14239700.png)
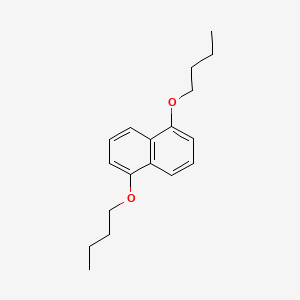
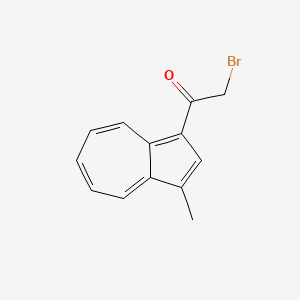
![(4S)-1-methyl-4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14239714.png)
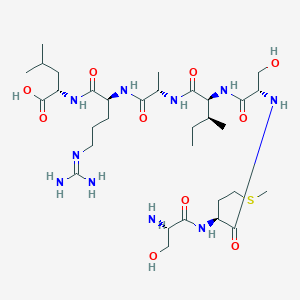
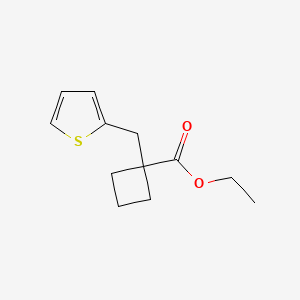
![Ethanone, 1-[4-(4-hydroxy-1-butynyl)phenyl]-](/img/structure/B14239725.png)
